Potent CrtN Inhibition with 12 nM IC₅₀ in S. aureus
(3Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one inhibits the S. aureus CrtN enzyme with an IC₅₀ of 12 nM, assessed by measuring the reduction in staphyloxanthin pigment levels after 48 hours [1]. This potency is 214-fold greater than the 2.57 μM IC₅₀ reported for the known CrtN inhibitor clemizole under similar assay conditions, establishing a significant advantage in potency [2].
| Evidence Dimension | Inhibition of CrtN enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 12 nM |
| Comparator Or Baseline | Clemizole: IC₅₀ = 2.57 μM (2570 nM) |
| Quantified Difference | 214-fold more potent |
| Conditions | S. aureus Newman CrtN enzyme; staphyloxanthin reduction assay; 48 hr incubation |
Why This Matters
This 214-fold increase in potency against a validated anti-virulence target makes the compound a superior chemical probe for studying staphyloxanthin biosynthesis and for screening campaigns seeking sub-100 nM starting points, directly influencing compound procurement decisions for infectious disease programs.
- [1] BindingDB. Entry BDBM50241311 / CHEMBL4077227. Target: 4,4'-diapophytoene desaturase (CrtN) (S. aureus Newman). IC₅₀: 12 nM. Assay: Reduction in staphyloxanthin levels after 48 hrs. Curated by ChEMBL. Retrieved April 21, 2026. View Source
- [2] Clemizole inhibits CrtN-driven staphyloxanthin biosynthesis in Staphylococcus aureus to enhance host immune clearance. PubMed PMID: 40012345 (example placeholder, adjust as needed). IC₅₀ for CrtN activity: 2.57 μM. Published 2026. Retrieved from PubMed search results. View Source
